2-(Hydroxymethyl)menthol

Thermal stability Flavor formulation Tobacco heating products

Menthol's high volatility limits cooling duration in leave-on products and its irritation potential restricts use levels for sensitive-skin applications. 2-(Hydroxymethyl)menthol is a diol cooling agent that directly addresses these formulation constraints. - Vapor pressure of 0.000211 mmHg at 25 °C, approximately two orders of magnitude lower than menthol, minimizing evaporative loss. - Boiling point of 291.4 °C provides thermal processing resilience for toothpaste and chewing gum manufacture. - Patent disclosures claim prolonged freshness and reduced burning sensation compared to menthol.

Molecular Formula C11H22O2
Molecular Weight 186.29 g/mol
CAS No. 51210-01-6
Cat. No. B15176484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)menthol
CAS51210-01-6
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1CO)O)C(C)C
InChIInChI=1S/C11H22O2/c1-7(2)9-5-4-8(3)10(6-12)11(9)13/h7-13H,4-6H2,1-3H3
InChIKeyUCRUTNJGISGZMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Hydroxymethyl)menthol: Chemical Identity & Baseline


2-(Hydroxymethyl)menthol (CAS 51210-01-6, molecular formula C₁₁H₂₂O₂, MW 186.29 g/mol) is a hydroxymethyl-substituted derivative of para-menthane belonging to the menthol-derived cooling agent class [1]. It is a diol structurally characterized by a hydroxymethyl (–CH₂OH) group at the 2-position of the menthane skeleton, distinguishing it from menthol (a mono-alcohol) and carboxamide-based cooling agents such as WS-3 and WS-23 [2]. The compound exists as a mixture of up to eight stereoisomers, is typically supplied as a liquid or low-melting solid, and has been referenced in patent literature since the 1970s as a cooling agent and flavor ingredient [1].

2-(Hydroxymethyl)menthol: Substitution Barriers


Although menthol, WS-3, Frescolat MGA, and menthyl lactate all activate TRPM8 to produce a cooling sensation, their physicochemical properties, sensory onset/offset kinetics, irritation profiles, and vapor pressures differ substantially [1]. 2-(Hydroxymethyl)menthol exhibits a fundamentally distinct combination of properties—including a boiling point approximately 80 °C higher than menthol, vapor pressure roughly two orders of magnitude lower, and a qualitatively reported longer cooling duration with reduced irritation—that cannot be replicated by unmodified menthol or carboxamide coolants such as WS-3 [2][3]. Direct one-to-one drop-in replacement without reformulation risk therefore fails; the evidence below quantifies precisely where differentiation lies.

2-(Hydroxymethyl)menthol: Comparative Performance Evidence


Boiling Point Elevation vs. Menthol

2-(Hydroxymethyl)menthol exhibits a boiling point of approximately 291.4 °C at 760 mmHg, which is 79.4 °C higher than that of (–)-menthol (212 °C at 760 mmHg) [1]. This elevation, attributable to the additional hydroxymethyl group and resulting increase in hydrogen-bonding capacity, confers significantly greater thermal stability during high-temperature processing .

Thermal stability Flavor formulation Tobacco heating products

Vapor Pressure Reduction vs. Menthol

The estimated vapor pressure of 2-(Hydroxymethyl)menthol is 0.000211 mmHg at 25 °C , approximately two orders of magnitude lower than that of (–)-menthol (approximately 0.032 mmHg at 25 °C) [1]. This reduction reflects stronger intermolecular hydrogen bonding conferred by the additional hydroxyl group.

Volatility Long-lasting cooling Leave-on products

Hydrophilicity Shift vs. Menthol

2-(Hydroxymethyl)menthol has an estimated logP (o/w) of 2.047 with an estimated water solubility of 234.2 mg/L at 25 °C [1]. In comparison, (–)-menthol has an experimental logP of approximately 3.4 and water solubility of approximately 456 mg/L at 25 °C [2]. Although both are poorly soluble, the lower logP of 2-(Hydroxymethyl)menthol indicates greater relative hydrophilicity, which may favor partitioning into aqueous phases in oral and mucosal formulations.

Partition coefficient Aqueous formulation Mucosal retention

Reduced Sensory Irritation vs. Menthol

U.S. Patent 4,029,759 explicitly states that 2-hydroxymethylmenthol produces a cooling sensation 'without, however, certain of the disadvantages of menthol, such as burning' and that at suitable concentrations the compounds 'barely possess a distinctive flavour' [1]. Japanese Patent JP-H07118119-A further claims cosmetic and oral preparations containing 2-hydroxymethylmenthol that provide 'an excellent and lasting refreshing feeling' with 'no irritating odor' [2]. In contrast, menthol is well-documented to produce a characteristic burning/stinging sensation at moderate to high concentrations that limits its use in sensitive-skin and pediatric formulations.

Irritation profile Sensory attributes Consumer acceptance

Extended Cooling Duration vs. Menthol

The foundational patent for 2-hydroxymethylmenthol explicitly claims that the p-menthane derivatives 'produce a longer lasting sensation of freshness than does menthol' and that 'the duration of the cool and refreshing effect is prolonged and strengthened without any substantial flavour modification, aftertaste nor off-flavour being produced' [1]. Japanese Patent JP-H07118119-A corroborates this finding, describing an 'excellent and lasting refreshing feeling' [2]. The extended duration is mechanistically consistent with the compound's substantially lower vapor pressure (see Evidence Item 2), which reduces evaporative dissipation from the application site. No published quantitative time-intensity curve comparing 2-(Hydroxymethyl)menthol directly to menthol in minutes was identified in the retrieved literature.

Cooling longevity Duration of action Time-intensity profile

Density & Refractive Index for QC

2-(Hydroxymethyl)menthol has a reported density of 0.959 g/cm³ and refractive index of 1.469 . These values differ from menthol (density of solid ~0.89 g/cm³, though typically supplied as crystals) and from menthyl lactate (Frescolat ML, density ~0.99–1.00 g/cm³) [1]. The distinct density and refractive index serve as accessible quality control parameters for identity confirmation and purity assessment during incoming material inspection, distinguishing 2-(Hydroxymethyl)menthol from visually similar liquid cooling agent alternatives.

QC specifications Identity testing Formulation consistency

2-(Hydroxymethyl)menthol: Application Scenarios


Leave-On Skincare & Sensitive-Skin Cosmetics

The combination of reduced vapor pressure (0.000211 mmHg at 25 °C), qualitatively longer cooling duration, and patent-reported absence of burning sensation positions 2-(Hydroxymethyl)menthol as a superior choice over menthol for leave-on emulsions, lotions, and sensitive-skin products [1][2]. Menthol's higher volatility (~0.032 mmHg) leads to rapid evaporative loss and shorter perceived cooling, while its burning sensation limits use concentration in products for reactive or compromised skin [1].

Long-Duration Oral Care Products

Patent disclosures consistently claim prolonged freshness duration compared to menthol [1][2]. The higher boiling point (291.4 °C vs. 212 °C for menthol) provides thermal processing resilience during toothpaste and chewing gum manufacture, while the lower vapor pressure supports extended retention on oral mucosa . 2-(Hydroxymethyl)menthol can be incorporated into dentifrice compositions at 0.1–0.2% by weight of the total formulation, as described in U.S. Patent 4,029,759.

Heated Tobacco & Flavor Delivery

The boiling point of 291.4 °C exceeds the thermal cracking thresholds reported for WS-3 and WS-5 in heated tobacco applications (complete thermal decomposition observed below 350 °C for WS-series coolants) [1], suggesting that 2-(Hydroxymethyl)menthol may survive heating-element temperatures that would volatilize or degrade menthol (BP 212 °C). Its lower vapor pressure further indicates reduced unintended room-temperature evaporation during product storage [2].

Synthetic Intermediate for Menthol Derivatives

2-(Hydroxymethyl)menthol serves as a key intermediate for further derivatization (oxidation to aldehydes/carboxylic acids, esterification, or etherification) to generate a library of menthol-related fragrance compounds [1]. The presence of both a secondary alcohol and a primary hydroxymethyl group enables chemo-selective transformations not possible with menthol's single hydroxyl, offering synthetic chemists a branched intermediate unavailable from menthol or carboxamide coolants [1].

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